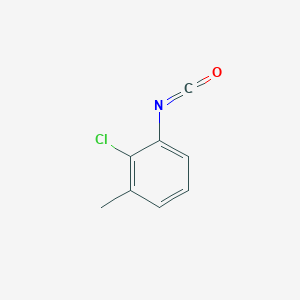
Butofilolol maleate
Vue d'ensemble
Description
Butofilolol is a beta-blocker drug used for the treatment of essential hypertension (high blood pressure) . It is also known by other names such as CM-6805 . The drug is not known to be marketed anywhere .
Molecular Structure Analysis
Butofilolol has a molecular formula of C17H26FNO3 . It has a molar mass of 311.397 g/mol . The structure includes a fluorophenyl group, a tert-butylamino group, and a hydroxypropoxy group .
Applications De Recherche Scientifique
Pharmacokinetics in Renal Insufficiency
A study by Jeanniot et al. (1984) investigated the pharmacokinetics of Butofilolol, a beta-blocking drug used in treating hypertension, in patients with varying degrees of renal impairment. They found that renal failure significantly increased plasma levels of the drug, possibly due to decreased hepatic extraction. This change in plasma clearance was slightly counteracted by modifications in the drug's volume of distribution, leading to a slight increase in the elimination half-life (Jeanniot et al., 1984).
Pharmacokinetics after Repeated Oral Administration
Houin et al. (1984) studied the pharmacokinetics of Butofilolol in healthy subjects after single and repeated oral administrations. They observed maximum plasma concentrations 2 to 3 hours post-administration and identified a high correlation between plasma levels of Butofilolol and its effect on resting heart rate. This research highlights the drug's consistent pharmacokinetic profile and slight effects on diastolic blood pressure (Houin et al., 1984).
Hemodynamic Effects in Hypertensive Patients
Lekieffre and Carré (1984) evaluated Butofilolol's hemodynamic effects in hypertensive patients, comparing them to propranolol and atenolol. They found Butofilolol significantly decreased systemic blood pressure with mild effects on left ventricular function, differentiating it from the other beta-blockers studied (Lekieffre & Carré, 1984).
Long-Term Hypotensive Treatment
Toussain, Gay, and Debry (1983) conducted a study on Butofilolol's long-term effects in treating hypertension. They found an antihypertensive effect in 50% of the patients with a usual dose of 200 mg/day, indicating Butofilolol as an effective beta-blocking agent in hypertension management (Toussain, Gay, & Debry, 1983).
Analytical Methods for Butofilolol Detection
Jeanniot et al. (1983) discussed two analytical methods for quantifying Butofilolol in human plasma and urine, highlighting the importance of accurate measurement in pharmacokinetic studies. They validated both gas chromatography and high-performance liquid chromatography techniques (Jeanniot et al., 1983).
Mécanisme D'action
Mode of Action
Butofilolol maleate acts as an antagonist to β-adrenoceptors . It competes with adrenergic neurotransmitters for binding to these receptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
By blocking β-adrenoceptors, it disrupts the normal signaling process, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . It has been administered as a single oral 100-mg dose . Renal failure was found to be associated with a marked increase of the areas under the plasma concentration-time curves of the parent drug whereas its elimination rate constant tended to increase, especially in severe renal failure .
Result of Action
The primary result of this compound’s action is a reduction in heart rate and blood pressure . This makes it effective for the treatment of essential hypertension (high blood pressure) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment can significantly affect the drug’s pharmacokinetics . More research is needed to fully understand how other environmental factors might influence the drug’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHIGHFTQNWCF-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88606-96-6 | |
| Record name | 1-Butanone, 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-, (2Z)-2-butenedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88606-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butofilolol maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088606966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOFILOLOL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KI0VYPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



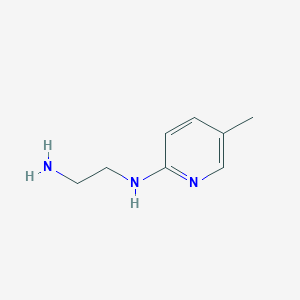

![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)
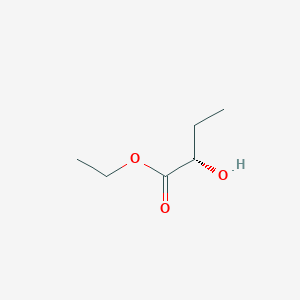

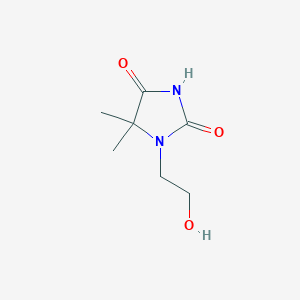
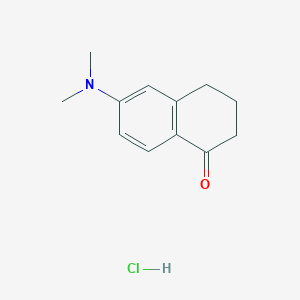


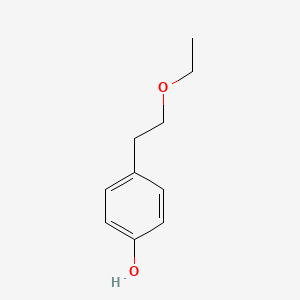
![1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B3058185.png)
